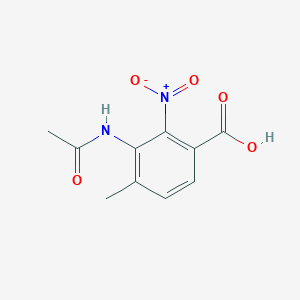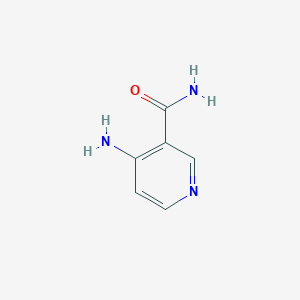![molecular formula C13H13NO3S B113032 3-Methoxy-4-[(2-methyl-1,3-thiazol-4-yl)methoxy]benzaldehyde CAS No. 795290-89-0](/img/structure/B113032.png)
3-Methoxy-4-[(2-methyl-1,3-thiazol-4-yl)methoxy]benzaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“3-Methoxy-4-[(2-methyl-1,3-thiazol-4-yl)methoxy]benzaldehyde” is a chemical compound with the molecular formula C13H13NO3S . It has a molecular weight of 263.31 . The compound is typically in the form of a solid .
Molecular Structure Analysis
The InChI code for this compound is 1S/C13H13NO3S/c1-9-14-11(8-18-9)7-17-12-4-3-10(6-15)5-13(12)16-2/h3-6,8H,7H2,1-2H3 . This code provides a specific description of the compound’s molecular structure.
Physical And Chemical Properties Analysis
This compound is a solid at room temperature . It has a melting point of 86-87°C .
Scientific Research Applications
Synthesis and Reactivity
The compound 3-Methoxy-4-[(2-methyl-1,3-thiazol-4-yl)methoxy]benzaldehyde has been explored in various synthetic pathways. For instance, benzaldehydes, including methoxy-substituted ones, have been used as starting materials or intermediates in synthesizing a variety of complex molecules. This includes the synthesis of amorfrutins A and B from 3,5-Dimethoxy-benzaldehyde, showcasing the versatility of benzaldehydes in synthetic chemistry (Brandes et al., 2020). Similarly, reactions involving methoxy-substituted benzaldehydes have been conducted to produce various nitrogen heterocycles with potential antimicrobial activity (Sherif, 2014).
Spectral and Structural Analysis
Spectroscopic techniques have been extensively used to analyze the structure of methoxy-substituted benzaldehydes and their derivatives. For instance, the molecular structure, vibrational spectral studies, and non-linear optical (NLO) properties of 3-Hydroxy-4methoxy-Benzaldehyde were compared with 4-Hydroxy-3-Methoxy-Benzaldehyde using Density Functional Theory (DFT), providing insights into the electronic and structural characteristics of these compounds (Yadav, Sharma, & Kumar, 2018).
Applications in Material Science and Chemistry
Optical Properties and Material Applications
The optical properties of compounds related to 3-Methoxy-4-[(2-methyl-1,3-thiazol-4-yl)methoxy]benzaldehyde have been explored for various applications. The synthesis and optical properties of aluminum and zinc quinolates with styryl substituent in the 2-position, derived from 4-Methyl(methoxy or chloro)benzaldehyde, showcased the potential of these compounds in material science due to their improved thermal stability and processability (Barberis & Mikroyannidis, 2006).
Synthetic Process Improvement
Research has also focused on improving the synthetic processes involving methoxy benzaldehydes. For instance, a study aimed at improving the synthetic process of 3,4,5-Trimethoxy Benzaldehyde from P hydroxy benzaldehyde, showcases the continuous efforts to optimize the synthesis of such compounds for industrial applications (Feng, 2002).
Biological Studies
Biological Activity and Therapeutic Potential
Studies on the biological activities of methoxy-substituted benzaldehydes and their derivatives have revealed promising therapeutic potentials. Synthesis and characterisation of N1,N4-diarylidene-S-methyl-thiosemicarbazone chelates with Fe(III) and Ni(II) derived from methoxy-substituted benzaldehydes indicated anti-leukemic effects, highlighting the potential of these compounds in medicinal chemistry (Bal et al., 2007).
Safety and Hazards
properties
IUPAC Name |
3-methoxy-4-[(2-methyl-1,3-thiazol-4-yl)methoxy]benzaldehyde |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13NO3S/c1-9-14-11(8-18-9)7-17-12-4-3-10(6-15)5-13(12)16-2/h3-6,8H,7H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KQJKXBCWWWOERE-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CS1)COC2=C(C=C(C=C2)C=O)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13NO3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80368695 |
Source


|
| Record name | 3-methoxy-4-[(2-methyl-1,3-thiazol-4-yl)methoxy]benzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80368695 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
263.31 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Methoxy-4-[(2-methyl-1,3-thiazol-4-yl)methoxy]benzaldehyde | |
CAS RN |
795290-89-0 |
Source


|
| Record name | 3-methoxy-4-[(2-methyl-1,3-thiazol-4-yl)methoxy]benzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80368695 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.








![3-Methylimidazo[1,2-a]pyridin-5-amine](/img/structure/B112966.png)


![5-Benzhydryl-[1,3,4]thiadiazol-2-ylamine](/img/structure/B112972.png)

![1'-Boc-1,2-dihydro-5-methoxy-2-oxo-spiro[3H-indole-3,4'-piperidine]](/img/structure/B112975.png)
